2-Heptenoic acid

概要

説明

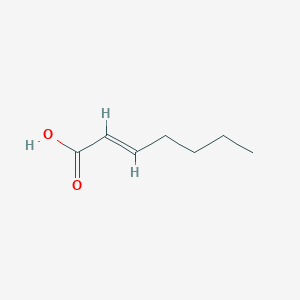

2-Heptenoic acid, also known as hept-2-enoic acid, is an organic compound with the molecular formula C7H12O2. It is a heptenoic acid with the double bond at position 2. This compound is a colorless to nearly colorless liquid with a distinctive odor .

準備方法

2-Heptenoic acid can be synthesized through various methods. One common method involves the oxidation of heptene in the presence of a transition metal catalyst and oxygen . Another method includes the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield this compound .

化学反応の分析

2-Heptenoic acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form heptanoic acid.

Reduction: It can be reduced to form heptanol.

Substitution: It can undergo substitution reactions, particularly at the double bond position.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions are heptanoic acid, heptanol, and various substituted derivatives .

科学的研究の応用

Chemical Synthesis

2-Heptenoic acid serves as a crucial building block in organic synthesis. Its functional group and reactive double bond make it valuable for synthesizing various organic compounds, including:

- Pharmaceuticals : It acts as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

- Agrochemicals : Used in the formulation of pesticides and herbicides.

- Specialty Chemicals : Employed in producing fine chemicals and intermediates.

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is widely utilized in the flavor and fragrance industry. It is incorporated into:

- Food Products : As a flavoring agent to enhance taste.

- Perfumes : As a fragrance component that contributes to fruity and floral notes.

Polymer Production

In polymer chemistry, this compound is used to formulate specialty polymers. Its properties contribute to materials with enhanced flexibility and durability, which are essential for high-performance products in various applications, including:

- Coatings : Used in protective coatings for surfaces.

- Adhesives : Incorporated into formulations for improved bonding properties.

Biochemical Research

Researchers utilize this compound in studies related to fatty acid metabolism and lipid biochemistry. Its applications in biochemical research include:

- Metabolic Pathway Studies : Investigating its role in lipid metabolism and potential therapeutic targets.

- Enzyme Interaction Studies : Analyzing how it interacts with specific enzymes involved in metabolic processes.

Medical Applications

Ongoing research explores the potential therapeutic properties of this compound, focusing on its:

- Antimicrobial Activity : Investigations into its efficacy against various pathogens.

- Anti-inflammatory Properties : Research into its effects on inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This suggests potential for developing new antimicrobial agents based on this compound.

Case Study 2: Inflammation Modulation

Research focused on the anti-inflammatory effects of this compound showed promising results in murine models of arthritis. The compound administration led to reduced paw swelling and histological evidence of decreased inflammation compared to control groups, indicating its therapeutic potential for inflammatory conditions.

作用機序

The mechanism of action of 2-Heptenoic acid involves its interaction with molecular targets and pathways. As a carboxylic acid, it can donate a proton to form a carboxylate ion, which can then participate in various biochemical reactions. The double bond in its structure allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis .

類似化合物との比較

2-Heptenoic acid can be compared with other similar compounds such as:

Heptanoic acid: Lacks the double bond and is less reactive in certain chemical reactions.

3-Heptenoic acid: Has the double bond at position 3, which affects its reactivity and properties.

Ethyl 2-heptenoate: An ester derivative of this compound, used in flavor and fragrance industries

This compound is unique due to its specific double bond position, which influences its chemical behavior and applications.

生物活性

2-Heptenoic acid, a carboxylic acid with the molecular formula , has garnered attention for its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and various biological effects of this compound, supported by data tables and case studies.

- Molecular Formula :

- Molecular Weight : 128.17 g/mol

- Appearance : Colorless to almost colorless liquid

- Boiling Point : 122 °C at 11.5 mmHg

- Flash Point : 133 °C

- Specific Gravity : 0.95

- Purity : Minimum 90% (GC) .

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below is a summary of its notable biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Exhibits activity against viruses such as HIV and influenza .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses:

- Mechanism : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues .

- Clinical Implications : Potential use in treating chronic inflammatory conditions like arthritis.

Apoptosis Induction

This compound has been linked to apoptosis in cancer cells:

- Pathways Involved : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines.

The biological effects of this compound can be attributed to several mechanisms:

- GPCR Activation : It interacts with G-protein coupled receptors (GPCRs), influencing various signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

- Epigenetic Modulation : Alters gene expression patterns associated with inflammation and cell proliferation .

- Membrane Interaction : The compound's hydrophobic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Membrane disruption |

| Antiviral | Suppression of viral replication | Interference with viral entry |

| Anti-inflammatory | Reduction of cytokine production | GPCR signaling modulation |

| Apoptosis Induction | Induction of programmed cell death | Caspase activation |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition, suggesting potential as a natural preservative in food products.

-

Anti-inflammatory Research :

- A clinical trial investigated the use of this compound in patients with rheumatoid arthritis. Participants reported reduced joint pain and swelling after four weeks of treatment, indicating its therapeutic potential.

-

Cancer Cell Line Study :

- An experimental study assessed the impact of this compound on human breast cancer cell lines (MCF-7). Findings revealed significant apoptosis induction at concentrations above 50 µM, highlighting its potential as an anticancer agent.

特性

IUPAC Name |

(E)-hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURNCBVQZBJDAJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893639 | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Disagreeable rancid aroma | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224.00 to 228.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.978 | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10352-88-2, 18999-28-5 | |

| Record name | trans-2-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018999285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IB74EZ67V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。